N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide
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Overview
Description
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDE is a complex organic compound with a unique structure that includes a benzothiophene ring, cyano group, and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to amines or other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-naphthalenecarboxamide: Shares the benzothiophene core but differs in the attached functional groups.
N-[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide: Similar structure with variations in the fluorinated moiety.
Uniqueness
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDE stands out due to its combination of a benzothiophene ring, cyano group, and multiple fluorine atoms, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C13H9F7N2O2S |
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Molecular Weight |
390.28 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide |
InChI |
InChI=1S/C13H9F7N2O2S/c14-11(15,12(16,17)24-13(18,19)20)10(23)22-9-7(5-21)6-3-1-2-4-8(6)25-9/h1-4H2,(H,22,23) |
InChI Key |
VGWSEMKJIBNGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F)C#N |
Origin of Product |
United States |
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